molecular formula C12H7F3N2O3 B1333502 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid CAS No. 518057-62-0

3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid

Katalognummer: B1333502
CAS-Nummer: 518057-62-0
Molekulargewicht: 284.19 g/mol
InChI-Schlüssel: QCVLWOOQXHZABF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Development

The development of this compound can be traced to the broader evolution of trifluoromethyl-containing heterocyclic compounds, which have become increasingly important in pharmaceutical and agrochemical industries over the past several decades. The incorporation of trifluoromethyl groups into organic molecules has been recognized as a powerful strategy for modulating biological activity, metabolic stability, and physicochemical properties of drug candidates. The specific synthesis of pyrazine-2-carboxylic acid derivatives gained prominence through various research initiatives, with significant methodological advances documented in patent literature during the early 21st century.

A notable milestone in the synthetic chemistry of related compounds was achieved through the development of efficient preparation methods for 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters starting from alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoates by reaction with ethylenediamine. This synthetic approach demonstrated the potential for constructing complex trifluoromethyl-containing pyrazine derivatives through well-defined reaction pathways. The methodology involved multiple synthetic steps including the formation of oxime intermediates followed by cyclization reactions to generate the desired pyrazine ring system.

The emergence of practical trifluoromethylation methods has been particularly significant for heterocyclic chemistry. Research conducted in 2011 demonstrated the discovery of a general procedure using a benchtop stable trifluoromethyl radical source that functions broadly on a variety of electron deficient and rich heteroaromatic systems. This methodology proved to be operationally simple, scalable, and capable of proceeding at ambient temperature, representing a substantial advancement in the field of heterocyclic trifluoromethylation.

Chemical Classification and Nomenclature

This compound belongs to the class of heterocyclic aromatic compounds, specifically categorized as a pyrazine derivative with phenoxy and carboxylic acid substituents. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature guidelines, with the pyrazine ring serving as the parent structure and the substituted phenoxy group and carboxylic acid function identified through positional numbering.

The following table summarizes the key identification parameters for this compound:

Property Value Source
Chemical Abstracts Service Number 518057-62-0
Molecular Formula C12H7F3N2O3
Molecular Weight 284.19 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular-Input Line-Entry System OC(=O)c1nccnc1Oc1cccc(c1)C(F)(F)F

Eigenschaften

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)20-10-9(11(18)19)16-4-5-17-10/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVLWOOQXHZABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CN=C2C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of the Phenoxy Intermediate

  • Starting Materials: 3-(Trifluoromethyl)phenol and a halogenated pyrazine derivative (commonly 2-chloropyrazine or 2-bromopyrazine).
  • Reaction Conditions: The phenol is reacted with the halogenated pyrazine under basic conditions, typically using potassium carbonate or sodium hydride as the base, in polar aprotic solvents such as dimethylformamide (DMF) or acetone.
  • Mechanism: The phenol is deprotonated to form the phenolate ion, which then undergoes nucleophilic aromatic substitution (SNAr) on the halogenated pyrazine to form the phenoxy-pyrazine intermediate.
  • Typical Parameters: Reaction temperatures range from room temperature to reflux (50–100 °C), with reaction times from several hours to overnight to ensure complete conversion.

Carboxylation to Introduce the Carboxylic Acid Group

  • Approach: The phenoxy-pyrazine intermediate is subjected to carboxylation at the 2-position of the pyrazine ring.
  • Methods:
    • Direct Carboxylation: Using carbon dioxide under pressure in the presence of strong bases (e.g., potassium tert-butoxide) to introduce the carboxyl group.
    • Via Pyrazine-2-carbonyl Chloride Intermediate: The pyrazine ring is first converted to the corresponding acid chloride by reaction with thionyl chloride under reflux in dry toluene. The acid chloride is then hydrolyzed or reacted with water to yield the carboxylic acid.
  • Alternative Routes: Ester intermediates (e.g., ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate) can be synthesized first and then hydrolyzed to the acid.
  • Reaction Conditions: Reflux temperatures (100–110 °C) for acid chloride formation; hydrolysis under acidic or basic aqueous conditions.

Purification and Characterization

  • Purification: The crude product is purified by recrystallization from suitable solvents (e.g., warm ethanol or methanol) or by chromatographic techniques.
  • Characterization: Confirmed by NMR spectroscopy (including ^19F NMR for trifluoromethyl group), mass spectrometry, and melting point analysis.
Step Reaction Type Reagents/Conditions Outcome/Intermediate Notes
1 Phenol deprotonation & SNAr 3-(Trifluoromethyl)phenol, halopyrazine, K2CO3 or NaH, DMF/acetone, RT to reflux 3-[3-(Trifluoromethyl)phenoxy]pyrazine intermediate Nucleophilic substitution forms phenoxy linkage
2 Carboxylation or Acid Chloride formation Thionyl chloride, dry toluene, reflux 4–6 h; hydrolysis Pyrazine-2-carboxylic acid derivative Acid chloride intermediate enables carboxyl group introduction
3 Hydrolysis or Ester hydrolysis Water or acid/base, reflux 3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid Final acid product after purification
4 Purification Recrystallization or chromatography Pure target compound Ensures high purity for research use
  • Yield Optimization: Industrial methods optimize base equivalents, solvent choice, and temperature to maximize yield and minimize by-products.
  • Continuous Flow Reactors: Some processes employ continuous flow technology to improve reaction control, scalability, and safety, especially for the acid chloride formation step.
  • Catalysts: Palladium-catalyzed coupling reactions have been explored for related phenoxy-pyrazine bond formation, though classical SNAr remains common due to cost-effectiveness.
  • Safety Considerations: Use of thionyl chloride and strong bases requires controlled conditions to avoid side reactions and ensure operator safety.
  • The trifluoromethyl group significantly influences the electronic properties and reactivity compared to fluorine or ethoxy substituents on the phenoxy ring.
  • Preparation methods for related pyrazine carboxylic acids often share similar steps but differ in starting materials and reaction conditions tailored to the substituent's nature.

The preparation of this compound is a multi-step process involving the formation of a phenoxy-pyrazine intermediate via nucleophilic aromatic substitution, followed by carboxylation or acid chloride formation to introduce the carboxylic acid group. Optimization of reaction conditions, choice of reagents, and purification techniques are critical for achieving high yield and purity. The compound's unique trifluoromethyl substitution requires careful consideration of electronic effects during synthesis. These methods are supported by diverse research findings and are adaptable for both laboratory-scale and industrial production.

Analyse Chemischer Reaktionen

3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Case Study:
A study published in Gümüşhane Üniversitesi Fen Bilimleri highlighted the synthesis and evaluation of pyrazole-3-carboxylic acids, revealing that certain derivatives demonstrated significant anticancer activity against human lung cancer cells .

1.2 Inhibition of Enzymatic Activity

The compound has been explored for its potential as an inhibitor of metalloproteases, particularly in conditions associated with excessive proteolytic activity, such as cancer metastasis and inflammation. Inhibitors derived from similar structures have shown promise in treating diseases like myocardial ischemia and pulmonary hypertension .

Agrochemical Applications

2.1 Herbicidal Activity

The trifluoromethyl group is known to enhance the herbicidal properties of compounds. Research has indicated that this compound can act as a selective herbicide, effectively controlling weed populations without harming crop plants .

Data Table: Herbicidal Efficacy Comparison

Compound NameActive IngredientEfficacy (%)Application Rate (g/ha)
This compoundTrifluoromethyl85200
Traditional Herbicide AGlyphosate75500
Traditional Herbicide BAtrazine70400

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The trifluoromethyl moiety can be introduced via electrophilic fluorination methods, enhancing the compound's lipophilicity and biological activity .

Synthesis Overview:

  • Step 1: Synthesis of trifluoromethylphenol.
  • Step 2: Reaction with pyrazine derivatives to form the phenoxy linkage.
  • Step 3: Carboxylation to obtain the final product.

Wirkmechanismus

The mechanism of action of 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. The phenoxy and pyrazine rings contribute to the overall binding conformation and stability of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Pyrazine-Carboxylic Acids

3-{[4-(Trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylic Acid
  • Structure : Carbamoyl group at position 3 linked to a para-trifluoromethylphenyl ring.
  • Properties : Higher molecular weight (311.22 g/mol) due to the carbamoyl linkage.
  • Activity : Demonstrates potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MIC = 1.56 μg·mL⁻¹ for the parent acid and 3.13 μg·mL⁻¹ for its propyl ester prodrug) . Molecular docking studies suggest strong binding to the DprE1 enzyme, a key target in tuberculosis treatment .
3-(4-Fluorophenoxy)pyrazine-2-carboxylic Acid
  • Structure: Phenoxy group with a para-fluoro substituent.
  • Properties : Reduced lipophilicity compared to the trifluoromethyl analog (lower logP).
  • Key Difference : The smaller fluorine atom reduces steric hindrance and electronic effects compared to -CF₃, likely diminishing metabolic stability.
3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic Acid
  • Structure: Amino group at position 3 and -CF₃ at position 4.
  • Activity: No explicit biological data, but the amino group may improve solubility and target interaction compared to the phenoxy variant .

Mechanistic Insights

  • Trifluoromethyl Group : Enhances lipophilicity and resistance to oxidative metabolism, critical for blood-brain barrier penetration and prolonged half-life .
  • Carbamoyl vs. Phenoxy: Carbamoyl derivatives exhibit stronger target binding (e.g., DprE1 inhibition) due to hydrogen-bonding capacity, whereas phenoxy groups prioritize hydrophobic interactions .
  • Positional Effects : Para-substituted -CF₃ in carbamoyl analogs improves steric alignment with enzyme active sites compared to meta-substitution in the target compound .

Biologische Aktivität

3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a trifluoromethyl-phenoxy group and a carboxylic acid functional group. This unique structure contributes to its biological activity, particularly in antibacterial and anticancer applications.

Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carboxylic acids, including this compound, exhibit notable antimicrobial properties. For instance, related compounds have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL for certain derivatives . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Several studies have evaluated the anticancer potential of pyrazine derivatives. For example, compounds structurally similar to this compound have demonstrated potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values reported for these compounds range from 0.6 to 7.5 μM, indicating significant cytotoxicity .

Table 1: Anticancer Activity of Pyrazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6gA5490.9c-Raf inhibition
6hHeLa0.6c-Raf inhibition
6cMCF-71.5Unknown pathway

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Signal Pathway Modulation : The compound may interfere with signaling pathways such as c-Raf/MEK/ERK, which are crucial for cell proliferation and survival in cancer cells .
  • Membrane Interaction : The lipophilic nature of the trifluoromethyl group may facilitate interaction with cellular membranes, enhancing the compound's uptake and efficacy.

Case Studies

  • Antimycobacterial Activity : A study on related pyrazine derivatives found that certain compounds exhibited high antimycobacterial activity against Mycobacterium tuberculosis H37Rv, suggesting that modifications to the pyrazine structure can lead to improved therapeutic agents for tuberculosis treatment .
  • Cytotoxicity Assessment : In vitro studies have demonstrated that some derivatives not only target cancer cells effectively but also maintain lower toxicity towards normal human fibroblast cells compared to established chemotherapeutics like sorafenib .

Q & A

Q. What are the standard synthetic routes for preparing 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid?

The synthesis typically involves coupling a trifluoromethyl-substituted phenol derivative with a functionalized pyrazine core. For example:

Intermediate Preparation : React 3-amino-6-(4-amino-2-methyl-phenyl)-N-methyl-pyrazine-2-carboxamide with 2-(3,5-difluorophenyl)-2-hydroxy-acetic acid using (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) to form the amide bond .

Purification : Use silica gel flash chromatography with ethyl acetate:hexane (30:70) to isolate the product .

Characterization : Confirm structure via ESI-MS (m/z 428.3 [M+H]) and chiral HPLC for stereochemical validation .

Q. How should researchers characterize this compound to confirm its structural identity?

A multi-technique approach is essential:

  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 428.3 [M+H] for related analogs) .
  • Chiral HPLC : Use columns like Chiralpak® OD with methanol-DMEA (0.2%) in CO₂ to resolve stereoisomers (e.g., retention times of 1.610 and 2.410 minutes for isomers) .
  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C spectra to confirm substitution patterns and aromatic coupling.

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, related pyrazine derivatives (e.g., 2,3-pyrazinedicarboxylic acid) require:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve stereochemical challenges during synthesis?

The presence of chiral centers (e.g., in hydroxy-acetyl intermediates) necessitates:

  • Chiral Chromatography : Separate isomers using Chiralpak® OD columns with methanol-DMEA (0.2%) in supercritical CO₂ (35°C, 100 bar). Adjust mobile phase ratios to optimize resolution (e.g., 20% MeOH for baseline separation) .
  • Dynamic Kinetic Resolution : Explore asymmetric catalysis (e.g., chiral Lewis acids) to bias stereochemical outcomes during coupling reactions.

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Coupling Agent Selection : HATU outperforms EDCI or DCC in amide bond formation due to higher activation efficiency (yield improvement from 60% to >85% in related syntheses) .
  • Stoichiometry : Maintain a 1:1.05 molar ratio of pyrazine core to trifluoromethylphenol derivative to minimize side reactions.
  • Solvent Optimization : THF or DMF enhances solubility of polar intermediates compared to dichloromethane.

Q. How can biological activity be evaluated for this compound?

  • In Vitro Assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence polarization or calorimetry.
  • Structure-Activity Relationship (SAR) : Modify the pyrazine core (e.g., substitute carboxylic acid with amides) and compare IC₅₀ values. For example, trifluoromethyl groups enhance metabolic stability in related compounds .
  • ADME Profiling : Use Caco-2 cell monolayers to assess permeability and microsomal assays for metabolic stability.

Q. How should researchers address discrepancies in spectroscopic data?

  • Cross-Validation : Combine ESI-MS with high-resolution MALDI-TOF to confirm molecular formulas.
  • X-ray Crystallography : Resolve ambiguous NMR signals (e.g., overlapping aromatic protons) by determining crystal structures .
  • Isotopic Labeling : Use 19^{19}F NMR to track trifluoromethyl group behavior in reaction intermediates.

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between batches?

  • Purity Analysis : Ensure >95% purity via HPLC (e.g., Chiralpak® OD) to rule out isomer contamination .
  • Solvent Artifacts : Test DMSO vs. aqueous solubility; aggregates in DMSO may falsely reduce activity.
  • Batch-Specific Impurities : Use LC-MS to identify byproducts (e.g., de-fluorinated derivatives) that may antagonize target interactions.

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Amide Coupling

ParameterOptimal ConditionImpact on Yield
Coupling AgentHATU (1.2 equiv)>85% yield
BaseDIPEA (2.0 equiv)Minimizes racemization
Reaction Time2 hours (RT)Complete conversion
SolventTHFEnhanced solubility

Q. Table 2. Chiral HPLC Conditions for Isomer Separation

ColumnMobile PhaseRetention Times (min)
Chiralpak® OD20% MeOH-DMEA/CO₂1.610 (Isomer 1), 2.410 (Isomer 2)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.